molecular formula C12H11N3S B15050798 3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile

3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile

Cat. No.: B15050798
M. Wt: 229.30 g/mol
InChI Key: NBUQJUKDIASGCB-UHFFFAOYSA-N
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Description

3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile is a heterocyclic compound that features a fused thieno-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets. The amino group and the thieno-pyridine ring system can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile is unique due to its prop-2-enenitrile moiety, which provides additional reactivity and potential for further functionalization compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C12H11N3S/c1-7-6-8(2)15-12-10(7)11(14)9(16-12)4-3-5-13/h3-4,6H,14H2,1-2H3

InChI Key

NBUQJUKDIASGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N)C

Origin of Product

United States

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